(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Descripción
The compound “(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone” is a heterocyclic organic molecule featuring a pyrrolopyrimidine core substituted with a morpholine moiety and a 4-(1H-pyrrol-1-yl)phenyl ketone group.
Propiedades
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-20(16-3-5-18(6-4-16)24-7-1-2-8-24)26-14-17-13-22-21(23-19(17)15-26)25-9-11-28-12-10-25/h1-8,13H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOLEKSIYQEHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrrole ring and a pyrrolo[3,4-d]pyrimidine moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling and proliferation. Preliminary studies suggest that it may inhibit key enzymes or receptors that are crucial for cancer cell survival and proliferation.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| K562 (CML) | 5.2 | A6730 | 4.5 |
| HL60 (AML) | 12.0 | JG454 | 10.0 |
| U937 | >20 | A6730 | 8.0 |
These results indicate that the compound exhibits significant cytotoxic activity against chronic myeloid leukemia (CML) cell lines while showing reduced activity against acute myeloid leukemia (AML) cell lines.
Selectivity and Safety Profile
To assess the selectivity of the compound, further testing was performed on normal human peripheral blood mononuclear cells (PBMNCs). The IC50 value for PBMNCs was found to be greater than 35 µM, indicating a favorable selectivity index when compared to cancer cell lines. This suggests that the compound may have a lower toxicity profile on normal cells, making it a promising candidate for further development.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antileukemic Activity : A study demonstrated that the compound significantly inhibited the proliferation of K562 cells with an IC50 value comparable to established drugs, suggesting its potential as an antileukemic agent .
- Mechanistic Insights : Research has indicated that the compound may induce apoptosis in cancer cells through activation of caspase pathways, which is critical for programmed cell death .
- In Vivo Efficacy : Preliminary in vivo studies using murine models have shown promising results in reducing tumor growth when treated with this compound, warranting further investigation into its pharmacokinetics and bioavailability .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
- Anticancer Activity : The compound has been studied for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562). For instance, modifications to the pyrrole scaffold have shown enhanced binding affinity to cancer-related targets, leading to improved therapeutic efficacy against tumor growth .
- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for traditional antibiotics, suggesting potential for development as new antibacterial agents .
- Neuroprotective Effects : In preclinical models of neurodegenerative diseases like Alzheimer's, the compound has shown promise in reducing neuroinflammation and improving cognitive function. This suggests its potential use in treating conditions characterized by neuroinflammation .
Biological Research
- Enzyme Inhibition : The compound has been investigated as an inhibitor of specific enzymes involved in disease processes, such as neutral sphingomyelinase (nSMase), which is linked to neurodegenerative diseases. By inhibiting nSMase, the compound may help mitigate neurodegeneration .
- Receptor Modulation : It acts as an antagonist for formyl peptide receptors (FPRs), particularly FPR1, modulating immune responses by inhibiting neutrophil activation and influencing signaling pathways related to inflammation .
Neuroinflammation Model
In a study using a mouse model of Alzheimer's disease, administration of the compound led to a reduction in markers of neuroinflammation and improved cognitive function. This underscores its potential therapeutic role in neurodegenerative conditions .
Antibacterial Efficacy
A series of derivatives were tested against clinical isolates of S. aureus, showing over 90% inhibition at concentrations lower than those required for conventional treatments. This highlights the effectiveness of the compound as a novel antibacterial agent .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
However, based on general structural analogs and available evidence:
Key Structural Features and Analogues
Pyrrolopyrimidine Derivatives :
- The pyrrolo[3,4-d]pyrimidine scaffold is common in kinase inhibitors (e.g., PI3K/mTOR inhibitors). Substitution at the 2-position with morpholine (as in the target compound) enhances solubility and binding affinity to kinase domains .
- Analogues like LY294002 (a morpholine-containing quinazoline) share similar binding mechanisms but differ in core structure .
Similar groups in compounds like crizotinib (an ALK/ROS1 inhibitor) enhance target selectivity .
Data Table: Comparison of Structural and Functional Features
Research Findings and Limitations
- Spectral Data: details NMR/UV characterization of unrelated plant-derived compounds (e.g., Zygocaperoside), which cannot be extrapolated to the target compound .
- Toxics Release Inventory (TRI) : –3 highlight reporting errors for zinc, lead, and manganese compounds but lack relevance to the target compound’s synthesis or properties .
Critical Analysis of Evidence Gaps
- Pharmacological Data: No studies on the target compound’s bioactivity, toxicity, or pharmacokinetics are available in the provided evidence.
Recommendations for Future Research
Conduct kinase inhibition assays (e.g., PI3K, mTOR) to validate hypothesized activity.
Compare solubility and bioavailability with morpholine-containing analogues like LY294003.
Utilize advanced spectroscopic techniques (e.g., 2D-NMR) for structural validation, as described in for unrelated compounds .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
